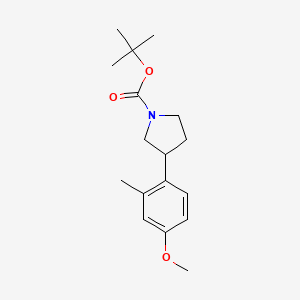
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound also contains a methoxy and a methyl group on the phenyl ring, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and pyrrolidine.
Formation of the Intermediate: The aldehyde group of 4-methoxy-2-methylbenzaldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using tert-butoxycarbonyl (Boc) anhydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce different substituents on the pyrrolidine ring.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
科学的研究の応用
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine depends on its specific applicationThe Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in various biochemical pathways .
類似化合物との比較
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
1-Boc-3-phenylpyrrolidine: Lacks both the methoxy and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
生物活性
1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine is a pyrrolidine derivative with significant potential in medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in drug discovery and development.
Chemical Structure and Properties
The compound features a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility. The 4-methoxy-2-methylphenyl moiety is expected to contribute to its biological activity through hydrophobic interactions with target proteins.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other pyrrolidine derivatives that have shown efficacy in modulating enzyme activity .
- Receptor Binding : The structural similarity to known receptor ligands suggests potential interactions with various receptors, enhancing its binding affinity and selectivity .
In Vitro Studies
Research indicates that pyrrolidine derivatives can exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promising results against cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects with IC50 values in the micromolar range against MCF-7 and HCT-116 cell lines .
- Neuropharmacological Effects : Some pyrrolidine compounds have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlights how modifications to the pyrrolidine ring and substituents can significantly impact biological activity. For example:
- Substituting different groups on the phenyl ring can enhance potency and selectivity for specific targets.
- The presence of electron-donating or withdrawing groups plays a crucial role in determining the compound's overall efficacy .
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their mechanisms and therapeutic potential:
- Inhibition of NAPE-PLD : A related compound was identified as a potent inhibitor of NAPE-PLD, demonstrating significant effects on lipid metabolism and potential implications for neurodegenerative diseases .
- Cancer Cell Proliferation : Derivatives similar to this compound showed enhanced apoptosis induction in cancer cells, suggesting their utility as anticancer agents .
Data Tables
| Compound Name | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | NAPE-PLD | TBD | Potential neuroprotective agent |
| Related Pyrrolidine Derivative | MCF-7 | 0.65 | Induces apoptosis |
| Another Pyrrolidine Analog | HCT-116 | 1.54 | Anticancer activity |
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-methoxy-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-12-10-14(20-5)6-7-15(12)13-8-9-18(11-13)16(19)21-17(2,3)4/h6-7,10,13H,8-9,11H2,1-5H3 |
InChIキー |
LUVDNEGYMKFIPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















